N'-[(E)-(4-butoxyphenyl)methylidene]pyridine-4-carbohydrazide
Description
N'-[(E)-(4-butoxyphenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base derivative synthesized via the condensation of isoniazid (isonicotinic hydrazide) with 4-butoxybenzaldehyde. This compound belongs to a class of hydrazones designed to enhance the stability and therapeutic efficacy of isoniazid, a first-line antitubercular drug. The 4-butoxyphenyl substituent introduces a hydrophobic alkoxy group, which may improve lipophilicity and membrane permeability compared to parent compounds .
Properties
IUPAC Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-3-12-22-16-6-4-14(5-7-16)13-19-20-17(21)15-8-10-18-11-9-15/h4-11,13H,2-3,12H2,1H3,(H,20,21)/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPHKUGNSIDXNK-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-butoxyphenyl)methylidene]pyridine-4-carbohydrazide typically involves the reaction of pyridine-4-carbohydrazide with 4-butoxybenzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve pyridine-4-carbohydrazide in ethanol.
- Add 4-butoxybenzaldehyde to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under vacuum to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-butoxyphenyl)methylidene]pyridine-4-carbohydrazide are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-butoxyphenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
N’-[(E)-(4-butoxyphenyl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its potential anticancer and antioxidant activities.
Industry: Utilized in the development of new materials and as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-butoxyphenyl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. The Schiff base moiety allows it to coordinate with metals, influencing various biological pathways. For example, its interaction with metal ions can inhibit enzyme activity, leading to potential therapeutic effects such as anticancer or antimicrobial activities.
Comparison with Similar Compounds
Substituent Effects on Antimycobacterial Activity
The antimycobacterial activity of hydrazone derivatives is highly dependent on the substituent attached to the benzylidene moiety. Key findings from analogous compounds include:
| Compound (Substituent) | MIC (H37Rv Strain) | Cytotoxicity (RAW 264.7 Cells) | Key Structural Features |
|---|---|---|---|
| N'-[(4-butoxyphenyl)methylidene] (Target) | Not reported | Not reported | Hydrophobic butoxy group |
| 5a (Benzohydrazone) | Equivalent to INH | Non-toxic | Phenyl group |
| 5c (Biphenyl) | Equivalent to INH | Non-toxic | Biphenyl group (enhanced hydrophobicity) |
| 5d (4-Methylphenyl) | Equivalent to INH | Non-toxic | Methyl group (moderate hydrophobicity) |
| 5e (4-Chlorophenyl) | Inactive | Non-toxic | Electron-withdrawing chloro group |
| 5g (2-Hydroxyphenyl) | Inactive | Non-toxic | Polar hydroxyl group |
| L4 (5-Fluoro-2-hydroxyphenyl) | MIC = 1.55 mM (E. coli) | Not reported | Fluoro and hydroxyl groups |
Key Observations :
- Hydrophobic substituents (e.g., biphenyl in 5c, methyl in 5d) enhance antimycobacterial activity by improving lipid solubility and target binding .
- Electron-withdrawing groups (e.g., chloro in 5e) reduce activity, likely due to unfavorable electronic effects on the hydrazone’s resonance structure .
- Polar groups (e.g., hydroxyl in 5g) diminish activity, possibly by reducing membrane permeability .
Stability and Physicochemical Properties
Stability is critical for therapeutic application. Compounds with alkyl or bulky aryl groups (e.g., 5k, 5l) exhibit enhanced stability without compromising efficacy . The butoxy group’s long alkyl chain may further stabilize the target compound via hydrophobic interactions and reduced hydrolysis susceptibility.
Melting Points and Solubility :
- 5c (biphenyl): 216–218°C, low water solubility .
- 5e (4-chlorophenyl): 206–208°C, soluble in DMSO/DMF .
- N'-[(1H-indol-2-yl)methylidene] : 156–300°C (decomposition), insoluble in water .
The target compound’s melting point and solubility profile are anticipated to align with these trends, given its structural similarity.
Mechanism of Action and Molecular Docking
Active hydrazones inhibit Mycobacterium tuberculosis by targeting the InhA enzyme (enoyl-ACP reductase). Docking studies reveal hydrogen bonding with catalytic residues (Val65, Ser94, Gly96, Thr196) . For example:
- 5l (2-butyl-4-chloroimidazolyl) forms hydrogen bonds via its imidazole and pyridine groups .
- 5a (benzohydrazone) interacts via the hydrazone’s NH and carbonyl groups .
The 4-butoxyphenyl group may participate in hydrophobic interactions with InhA’s binding pocket, while the ether oxygen could form weak hydrogen bonds, enhancing binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
